molecular formula C24H17N3 B14675628 7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline CAS No. 37644-30-7

7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline

Cat. No.: B14675628
CAS No.: 37644-30-7
M. Wt: 347.4 g/mol
InChI Key: VQVWLEXIHRCDBP-UHFFFAOYSA-N
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Description

7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both imidazole and quinoline Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with benzil and ammonium acetate in glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions are generally mild, and the yields are good.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1H-imidazole: Shares the imidazole core but lacks the quinoline ring.

    Quinoline derivatives: Compounds like 2-chloroquinoline share the quinoline core but lack the imidazole ring.

Uniqueness

7-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline is unique due to its combined imidazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

37644-30-7

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

7-(4,5-diphenyl-1H-imidazol-2-yl)quinoline

InChI

InChI=1S/C24H17N3/c1-3-8-18(9-4-1)22-23(19-10-5-2-6-11-19)27-24(26-22)20-14-13-17-12-7-15-25-21(17)16-20/h1-16H,(H,26,27)

InChI Key

VQVWLEXIHRCDBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC4=C(C=CC=N4)C=C3)C5=CC=CC=C5

Origin of Product

United States

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